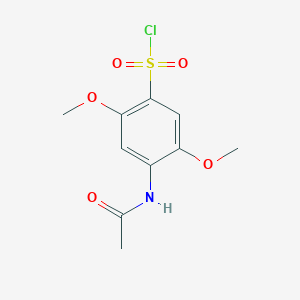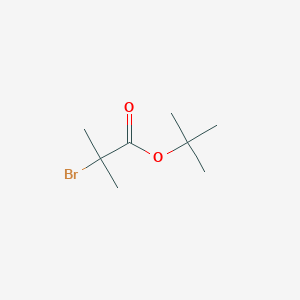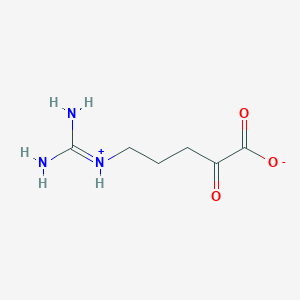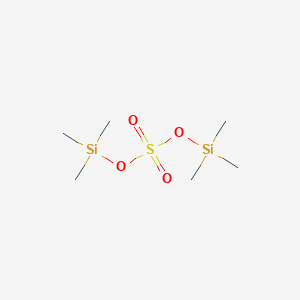
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide
Vue d'ensemble
Description
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzenesulfonamide derivatives with similar structural motifs and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as aminoguanidines, phenylglyoxal hydrate, or hydrazinecarbonyl compounds with other chemical entities to form the desired sulfonamide structure. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinecarbodithioic acid esters, carbothioic acid hydrazides, and other chloroalkyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular modeling and docking studies, as well as crystallography, are often employed to determine the geometry and electronic properties of these compounds. For example, the crystal structure of a representative compound in the series of novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was determined using single-crystal X-ray crystallography .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The papers provided discuss the reactivity of these compounds in the context of their biological activity. For instance, the synthesized compounds were investigated for their ability to inhibit human carbonic anhydrases, which is a reaction relevant to their potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers mention the investigation of metabolic stability in the presence of pooled human liver microsomes and NADPH, which is an important aspect of drug development . Additionally, the thermal properties and decomposition kinetics of metal complexes of benzenesulfonamide were studied to understand their stability under various conditions .
Applications De Recherche Scientifique
Synthesis and Characterization
Microwave-Assisted Synthesis and Antibacterial Activity The microwave-assisted synthesis of hydrazinecarbonyl benzenesulfonamides has been reported, with characterizations using nuclear magnetic resonance and Fourier-transform infrared spectral techniques. The synthesized compounds demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus firmus, and Escherichia coli. The crystal and molecular structures of select compounds were established through single-crystal X-ray diffraction (Thiyagarajan et al., 2015).
Novel Schiff Bases Synthesis and Biological Potential Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized, offering insights into their enzyme inhibition potential against AChE and BChE enzymes, and antioxidant potential. The synthesized compounds were characterized using various spectroscopic techniques and single crystal X-ray diffraction analysis (Kausar et al., 2019).
Molecular Structures and Inhibitory Properties
Molecular Orbital Calculations The synthesis of novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives was reported, with molecular orbital calculations presented for the possible tautomeric forms of 3-mercaptobenzodithiazine 2 (Sławiński, 2007).
Inhibitors of Carbonic Anhydrase Isozymes Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized, demonstrating inhibition of cytosolic and tumour-associated carbonic anhydrase isozymes. The structure-activity relationship was straightforward, with compounds incorporating compact moieties at the triazine ring being the most active inhibitors of hCA I, II, and IX isozymes (Garaj et al., 2005).
Novel Derivatives and Biological Activity
Synthesis of Benzenesulfonyl Derivatives and Antitumor Activity The synthesis of benzenesulfonyl hydrazones and benzenesulfonamides was reported. The sulfonylhydrazones were obtained through condensation between sulfonylhydrazides and different benzaldehydes. Furthermore, some synthesized chlorinated compounds exhibited significant in vitro antitumor activity against various cell lines (Fahim & Shalaby, 2019).
Propriétés
IUPAC Name |
2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQKCGDIIVQYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368520 | |
| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide | |
CAS RN |
5378-62-1 | |
| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




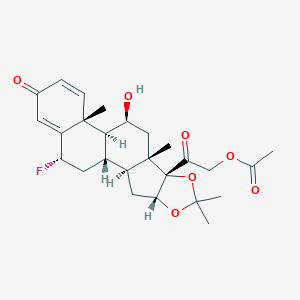

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)

